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In-Depth Technical Guide: Structure Elucidation of DM4 Impurity 5

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Compound of Interest						
Compound Name:	Maytansinoid DM4 impurity 5-d6					
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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive methodology for the structure elucidation of a known impurity of the maytansinoid DM4, designated as Impurity 5. DM4 (Ravtansine) is a potent microtubulin inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs). [1][2][3] The presence of impurities can impact the efficacy and safety of the final ADC product, making their characterization a critical aspect of drug development.

Publicly available information from chemical suppliers indicates that "Maytansinoid DM4 Impurity 5" has a molecular formula of C₃₉H₅₆ClN₃O₁₀S, while DM4 has a formula of C₃₈H₅₄ClN₃O₁₀S.[4][5] This corresponds to an addition of a CH₂ group. This guide outlines a systematic approach to isolate this impurity, determine its precise molecular structure, and confirm the position of the additional methylene group using modern analytical techniques. The guide also references "Maytansinoid DM4 Impurity 5-d6" (C₃₉H₅₀D₆ClN₃O₁₀S), a deuterated analogue likely used as an internal standard for bioanalytical quantification.[5]

Proposed Structure of Impurity 5

The synthesis of DM4 involves the acylation of maytansinol with a thiol-containing side chain. [4] A potential source of a +CH2 impurity could be the methylation of the tertiary amine within the maytansinol macrocycle, a reaction that could occur if a methylating agent or a source of formaldehyde is present as a contaminant during synthesis or storage. This would result in the formation of a quaternary ammonium salt. The proposed structures of DM4 and the hypothesized Impurity 5 are shown below.



Proposed Impurity 5 (N-methylated DM4) C39H56ClN3O10S Proposed Structure of Impurity 5

DM4 C38H54ClN3O10S DM4 Structure

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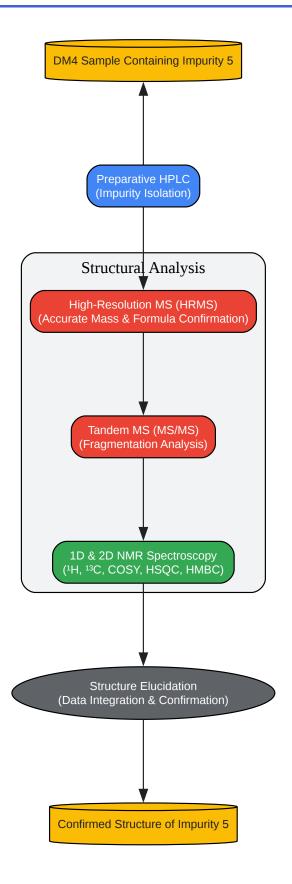
(Note: A placeholder is used for the Impurity 5 image. The actual diagram would depict the DM4 structure with an additional methyl group on the nitrogen atom of the alanine moiety within the macrocycle, creating a quaternary amine.)

Caption: Comparative structures of DM4 and the proposed N-methylated Impurity 5.

Experimental Workflow

The structure elucidation process follows a logical progression from isolation to detailed spectroscopic analysis. The overall workflow is designed to first confirm the elemental composition and then to unambiguously determine the connectivity of all atoms in the impurity molecule.





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Caption: Overall experimental workflow for the structure elucidation of Impurity 5.



Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of maytansinoids.[6][7]

Protocol: Impurity Isolation via Preparative HPLC

- Objective: To isolate a sufficient quantity of Impurity 5 (>1 mg) with high purity (>98%) for spectroscopic analysis.
- Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: A linear gradient optimized to resolve DM4 from Impurity 5, based on analytical scale runs. (e.g., 30-70% B over 40 minutes).
- Flow Rate: 20 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Procedure:
 - Dissolve the bulk DM4 sample in a minimal amount of DMSO.
 - Perform multiple injections onto the preparative HPLC system.
 - Collect the fraction corresponding to the Impurity 5 peak.
 - Pool the collected fractions and evaporate the solvent under reduced pressure (lyophilize).
 - Confirm the purity of the isolated fraction using analytical HPLC.



Protocol: High-Resolution Mass Spectrometry (HRMS)

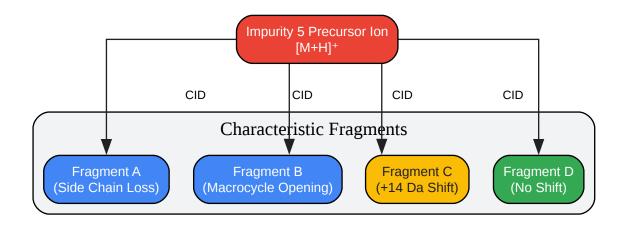
- Objective: To determine the accurate mass of the impurity and confirm its elemental composition.
- Instrumentation: Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Range: 100-1500 m/z.
- Resolution: > 40,000 FWHM.
- Procedure:
 - Dissolve the isolated impurity in an appropriate solvent (e.g., Acetonitrile/Water 1:1).
 - Infuse the sample directly or via LC into the mass spectrometer.
 - Acquire the full scan mass spectrum.
 - Determine the monoisotopic mass of the protonated molecular ion [M+H]+.
 - Use the instrument software to calculate the elemental composition based on the accurate mass and compare it with the theoretical formula C₃₉H₅₆ClN₃O₁₀S.

Protocol: Tandem Mass Spectrometry (MS/MS)

- Objective: To fragment the impurity ion and analyze its fragmentation pattern to gain structural information and identify the location of the modification.
- Instrumentation: As in 3.2, with MS/MS capability (e.g., Quadrupole-TOF or Orbitrap).
- Procedure:
 - Perform an HRMS scan to identify the precursor ion ([M+H]+) of Impurity 5.
 - Isolate the precursor ion in the quadrupole.



- Fragment the ion using Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV).
- Acquire the product ion spectrum.
- Compare the fragmentation pattern of Impurity 5 with that of a DM4 reference standard to identify fragment ions that have retained the +14 Da (CH₂) modification.



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Caption: Hypothetical MS/MS fragmentation pathway for Impurity 5.

Protocol: NMR Spectroscopy

- Objective: To obtain unambiguous evidence of the molecular structure, including the precise location of the additional methylene group.
- Instrumentation: 500 MHz (or higher) NMR spectrometer with a cryoprobe.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Experiments:
 - ¹H NMR: Provides information on the number, environment, and coupling of protons.
 - 13C NMR: Identifies all unique carbon atoms in the molecule.
 - COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) spin couplings.



- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded C-H pairs.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying the location of the new methyl group by observing its correlation to neighboring carbons.

Procedure:

- Dissolve ~1-2 mg of the isolated impurity in 0.6 mL of deuterated solvent.
- Acquire all necessary 1D and 2D NMR spectra.
- Process and analyze the spectra, assigning all proton and carbon signals.
- Look for the appearance of a new methyl singlet in the ¹H spectrum and its corresponding carbon signal in the ¹³C spectrum. Use HMBC correlations from this new methyl group to confirm its attachment to the nitrogen atom.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and interpretation. The following tables represent the expected hypothetical data from the successful execution of the described protocols.

Table 1: Chromatographic and Mass Spectrometric Data

Compound	Retention Time (min)	[M+H] ⁺ (Observed)	[M+H] ⁺ (Calculated)	Mass Error (ppm)	Molecular Formula
DM4	15.2	780.3450	780.3448	0.26	C38H55CIN3O
Impurity 5	16.8	794.3607	794.3605	0.25	C39H57CIN3O 10S

Table 2: Key Hypothetical NMR Data for Impurity 5



Signal	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Key HMBC Correlations	Assignment
Н-х	~3.15 (s, 3H)	~45.0	C-y, C-z	N+-CH₃
Н-у	~4.50 (q, 1H)	~60.0	C-x	N-CH-

(Note: This table is illustrative. A full analysis would include assignments for all relevant protons and carbons. The key finding would be the long-range **HMBC** correlation from the new methyl proton singlet (Hx) to carbons within the macrocycle adjacent to the nitrogen (C-y, Cz), confirming the

Conclusion

N-methylation

site.)

By following this comprehensive workflow, researchers can successfully isolate and elucidate the structure of DM4 Impurity 5. The combination of preparative HPLC for isolation, high-resolution mass spectrometry for elemental composition confirmation, tandem MS for fragmentation analysis, and multi-dimensional NMR for definitive structural assignment



provides a robust and reliable strategy. The expected results would confirm Impurity 5 as an N-methylated derivative of DM4, providing crucial information for the control and optimization of the DM4 manufacturing process.

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